ethyl 4-(2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)benzoate
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)CC(=O)c1ccc(Cl)cc1
. This indicates that the compound contains an ethyl ester group, a carbonyl group, a chlorobenzyl group, and a dihydropyrazinone ring . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in reactions such as N-benzylation of isatoic anhydride in the presence of sodium hydride base .Scientific Research Applications
Organic Synthesis and Chemical Reactions
A foundational aspect of research on compounds like ethyl 4-(2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)benzoate involves their synthesis and the exploration of their chemical reactions. For example, the study on the chemistry of sym-tetrazine by Postovskii et al. delves into the reaction dynamics and synthesis pathways of related compounds, providing insights into their structural and chemical properties (Postovskii et al., 1977).
Crystallography and Molecular Structure
Understanding the molecular structure and crystalline form of such compounds is crucial for their application in scientific research. The work by Portilla et al. on the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates offers a glimpse into how these compounds interact at the molecular level, potentially guiding the design of new materials with desired properties (Portilla et al., 2007).
Antimicrobial and Antioxidant Studies
Compounds with structural similarities to this compound have been studied for their potential antimicrobial and antioxidant activities. Kumar et al. synthesized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and evaluated its in vitro antimicrobial and antioxidant susceptibilities, highlighting the therapeutic potential of such compounds (Kumar et al., 2016).
Advanced Materials and Polymers
The study by Meng et al. on the cooperative motion of polar side groups in amorphous polymers, involving compounds like nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, showcases the application of structurally related compounds in the development of advanced materials with unique optical and physical properties (Meng et al., 1996).
Properties
IUPAC Name |
ethyl 4-[[2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-2-31-22(30)16-5-9-18(10-6-16)24-19(27)14-26-12-11-25(20(28)21(26)29)13-15-3-7-17(23)8-4-15/h3-12H,2,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJMUOKAVSWYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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